molecular formula C20H23Cl2FN4S B3507471 1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea

Cat. No.: B3507471
M. Wt: 441.4 g/mol
InChI Key: IWDNVEXDSLBGRT-UHFFFAOYSA-N
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Description

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea is a complex organic compound that features a piperazine ring substituted with dichlorophenyl and fluoro-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a deprotection step using PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and fluoro-methylphenyl substitutions make it particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

1-[2-[4-(2,5-dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2FN4S/c1-14-12-16(3-5-18(14)23)25-20(28)24-6-7-26-8-10-27(11-9-26)19-13-15(21)2-4-17(19)22/h2-5,12-13H,6-11H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDNVEXDSLBGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)NCCN2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea
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1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea
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1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea
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1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea
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1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea
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1-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl]-3-(4-fluoro-3-methylphenyl)thiourea

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